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Compound of Interest

Compound Name: 6-Methyl-2-heptene

Cat. No.: B13803347

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 6-Methyl-2-heptene. Due to the limited availability of public experimental spectra

for this specific molecule, this guide utilizes predicted data to facilitate structural elucidation and

characterization. The information is presented in a structured format to aid researchers in

understanding the key spectral features of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for (E)-6-Methyl-2-heptene. It is crucial to note that

this data is generated from computational predictions and should be used as a reference.

Experimental verification is recommended.

Table 1: Predicted ¹H NMR Data for (E)-6-Methyl-2-
heptene
Solvent: CDCl₃, Reference: TMS (0 ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13803347#bc-rfq
https://www.benchchem.com/product/b13803347/docs?utm_src=pdf-body#spectroscopic-data-of-6-methyl-2-heptene-a-technical-guide
https://www.benchchem.com/product/b13803347/docs?utm_src=pdf-body#spectroscopic-data-of-6-methyl-2-heptene-a-technical-guide
https://www.benchchem.com/product/b13803347/docs?utm_src=pdf-body#spectroscopic-data-of-6-methyl-2-heptene-a-technical-guide
https://www.benchchem.com/product/b13803347/docs?utm_src=pdf-body#spectroscopic-data-of-6-methyl-2-heptene-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13803347?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.40 m 2H H-2, H-3

~1.97 m 2H H-4

~1.65 m 1H H-6

~1.60 d 3H H-1

~1.15 t 2H H-5

~0.88 d 6H H-7, H-6'

Table 2: Predicted ¹³C NMR Data for (E)-6-Methyl-2-
heptene
Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm) Assignment

~131.5 C-3

~125.0 C-2

~39.0 C-5

~34.5 C-4

~28.5 C-6

~22.5 C-7, C-6'

~18.0 C-1

Table 3: Predicted Key IR Absorption Bands for (E)-6-
Methyl-2-heptene
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3020 Medium C-H Stretch =C-H (Alkenyl)

~2960-2850 Strong C-H Stretch -C-H (Alkyl)

~1670 Weak C=C Stretch Alkene

~1465 Medium C-H Bend -CH₂-, -CH₃

~965 Strong
C-H Bend (out-of-

plane)

trans-Disubstituted

Alkene

Table 4: Predicted Mass Spectrometry (MS) Data for
(E)-6-Methyl-2-heptene

m/z Relative Intensity (%) Possible Fragment

112 25 [M]⁺ (Molecular Ion)

97 15 [M - CH₃]⁺

69 100 [C₅H₉]⁺

56 80 [C₄H₈]⁺

43 90 [C₃H₇]⁺

41 85 [C₃H₅]⁺

Experimental Protocols
The following are detailed, typical methodologies for acquiring the spectroscopic data

presented above for a volatile organic compound like 6-Methyl-2-heptene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh approximately 5-10 mg of 6-Methyl-2-heptene into a clean, dry vial.
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Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Vortex the vial until the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of

approximately 4-5 cm.

Cap the NMR tube securely.

2. ¹H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR Spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Acquisition Parameters:

Spectral Width: ~16 ppm.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-5 seconds.

Acquisition Time: ~2-4 seconds.

Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum manually.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate the signals and determine the multiplicities.
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3. ¹³C NMR Acquisition:

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Acquisition Parameters:

Spectral Width: ~220 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2 seconds.

Acquisition Time: ~1-2 seconds.

Processing:

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

Phase correct the spectrum.

Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Infrared (IR) Spectroscopy
1. Sample Preparation:

For a volatile liquid like 6-Methyl-2-heptene, the simplest method is to prepare a neat thin

film.

Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).
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Gently place a second salt plate on top of the first to create a thin liquid film between the

plates.

2. IR Spectrum Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Mode: Transmittance.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Procedure:

Record a background spectrum of the clean, empty salt plates.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final transmittance or

absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:

Prepare a dilute solution of 6-Methyl-2-heptene (e.g., 1 mg/mL) in a volatile solvent such as

dichloromethane or hexane.

2. GC-MS System and Conditions:

Gas Chromatograph:
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp: Increase to 200°C at a rate of 10°C/min.

Hold: Hold at 200°C for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole.

Scan Range: m/z 35-300.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

3. Data Analysis:

The total ion chromatogram (TIC) will show the retention time of 6-Methyl-2-heptene.

The mass spectrum corresponding to the GC peak will provide the fragmentation pattern for

structural confirmation.

Visualization of Spectroscopic Data Workflow
The following diagram illustrates the logical workflow for utilizing the combined spectroscopic

data to confirm the structure of 6-Methyl-2-heptene.
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Spectroscopic Analysis Workflow for 6-Methyl-2-heptene
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Click to download full resolution via product page

Spectroscopic analysis workflow.

To cite this document: BenchChem. [Spectroscopic Data of 6-Methyl-2-heptene: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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